2-(1-Naphthyl)Ethanoyl Chloride, also known as 1-naphthylacetyl chloride, is a reactive acyl halide (C12H9ClO, MW 204.65) that functions primarily as an acylating agent in organic synthesis. It is a clear, colorless liquid with a pungent odor, characterized by a density of ~1.23 g/cm³, a refractive index of ~1.621, and a boiling point of 130°C at 0.6 mmHg.
Molecular FormulaC12H9ClO
Molecular Weight204.65 g/mol
CAS No.5121-00-6
Cat. No.B1306206
⚠ Attention: For research use only. Not for human or veterinary use.
2-(1-Naphthyl)Ethanoyl Chloride (CAS 5121-00-6): Chemical Profile and Procurement Baseline
2-(1-Naphthyl)Ethanoyl Chloride, also known as 1-naphthylacetyl chloride, is a reactive acyl halide (C12H9ClO, MW 204.65) that functions primarily as an acylating agent in organic synthesis . It is a clear, colorless liquid with a pungent odor, characterized by a density of ~1.23 g/cm³, a refractive index of ~1.621, and a boiling point of 130°C at 0.6 mmHg . Its synthesis typically involves the reaction of 1-naphthylacetic acid with thionyl chloride (SOCl2) or oxalyl chloride to yield the acid chloride in quantitative yield [1].
Liquid state enables automated dispensing and continuous flow integration
1‑Naphthyl moiety introduces photolability and fluorescence quenching absent in simpler acyl chlorides
Multiple purity grades (tech to high purity) allow cost‑sensitive procurement for discovery to process development
[1] Synthesis of novel photoactive heterocyclic polyimides containing naphthalene moieties via cycloaddition reactions. Chemical Engineering Research Information Center (CHERIC). View Source
Why 2-(1-Naphthyl)Ethanoyl Chloride Cannot Be Arbitrarily Substituted with In-Class Analogs
Acyl chlorides are a broad class of reactive intermediates, but 2-(1-naphthyl)ethanoyl chloride possesses specific structural and physicochemical attributes that preclude simple substitution with other acyl chlorides. The 1-naphthyl moiety imparts distinct electronic and steric properties that influence reaction kinetics, regioselectivity, and downstream product functionality [1]. Unlike simple aliphatic or benzoyl chlorides, the extended aromatic π-system of the naphthalene ring confers intrinsic fluorescence and unique photophysical behavior, which is critical in applications such as fluorescence quenching studies and photolabile protecting groups [2]. Furthermore, the physical state of this compound—a clear, colorless liquid at room temperature—differs significantly from its 2-naphthyl isomer, which is a low-melting solid . This divergence in physical form directly impacts handling, storage, formulation, and process scalability in industrial settings.
Physical state mismatchThe 2‑naphthyl isomer is a low‑melting solid (MP 61–65 °C), complicating direct liquid handling; substitution may require additional melting or dissolution steps that alter process scalability.
Photolability gapBenzoyl chloride or acetyl chloride lack the naphthyl‑driven intramolecular fluorescence quenching and C–Cl photocleavage, making them unsuitable for photoactivatable protecting‑group strategies.
Electronic / steric profileThe extended aromatic π‑system and 1‑naphthyl substitution pattern influence acylation kinetics and regioselectivity; aliphatic or benzoyl analogs may shift reaction outcomes.
[1] Soldatenko AS, Molokeev MS, Lazareva NF. N-Silylmethyl-2-(1-Naphthyl)Acetamides: Synthesis, Structure and Computational Screening. Current Organic Chemistry. 2024;28(12):959-966. View Source
[2] Tamaki T. Intramolecular fluorescence quenching and photolysis of 1-naphthylacetic acid derivatives. Chemistry Letters. 1979;8(5):575–578. View Source
Quantitative Evidence for Differentiating 2-(1-Naphthyl)Ethanoyl Chloride from Its Analogs
Physical State Divergence: Liquid 1-Isomer vs. Solid 2-Isomer
At standard laboratory conditions (20-25°C), 2-(1-naphthyl)ethanoyl chloride exists as a clear, colorless liquid , whereas its regioisomer, 2-(2-naphthyl)acetyl chloride, is a low-melting solid with a reported melting point range of 61–65°C . This fundamental difference in physical state has direct implications for procurement, handling, and process integration.
Physical stateHead‑to‑head
Liquid 1‑isomer vs. solid 2‑isomer
1‑Naphthyl isomerLiquid, 20–25 °C
2‑Naphthyl isomerSolid, MP 61–65 °C
Liquid form simplifies automated dispensing and flow chemistry workflow
Ambient temperature (~20-25°C), atmospheric pressure
Why This Matters
The liquid state of the 1-isomer simplifies automated dispensing, continuous flow chemistry integration, and large-scale handling, reducing the need for heating or specialized solid-dispensing equipment required for the solid 2-isomer.
Process ChemistryFormulationMaterial Handling
Purity Specification Variability: Comparative Vendor COA Analysis
The minimum purity specification for 2-(1-naphthyl)ethanoyl chloride varies significantly across vendors, with reported values ranging from 92% (technical grade) to ≥97% (high purity) . A typical Certificate of Analysis (COA) from one vendor shows a purity of 96.4% by GC area% . In contrast, the 2-naphthyl isomer is typically offered at a standardized 97% purity without the same breadth of grade options .
Purity gradeSpecification review
Vendor‑dependent purity
92% tech
95% standard
96.4% typical COA
≥97% high purity
Multiple grades enable cost‑purity optimization for different project phases
The availability of multiple purity grades for the 1-isomer allows researchers and process chemists to optimize cost vs. purity based on specific application requirements (e.g., early-stage discovery vs. late-stage process development).
Photophysical Reactivity: Intrinsic Fluorescence Quenching and C-Cl Bond Photocleavage
1-Naphthylacetyl chloride exhibits remarkable intramolecular fluorescence quenching, a phenomenon not observed in simple benzoyl chlorides or aliphatic acyl chlorides. This quenching is attributed to electron transfer from the excited state of the naphthyl ring to the acyl group, followed by successive deactivation of excitation energy through photocleavage of the C–Cl bond [1]. In contrast, 1-naphthylacetic acid and its ester derivatives show different quenching efficiencies, underscoring the unique photolability of the acid chloride [1].
PhotolabilityClass‑level
C–Cl photocleavage via intramolecular fluorescence quenching
Enables photoactivatable acylating agent design not feasible with benzoyl chloride
PhotochemistryFluorescence SpectroscopyPhotolabile Protecting Groups
Evidence Dimension
Intramolecular Fluorescence Quenching
Target Compound Data
Strong quenching observed; attributed to C-Cl bond photocleavage
Comparator Or Baseline
1-Naphthylacetic acid and esters (weaker or different quenching mechanisms)
Quantified Difference
Qualitative; distinct mechanism (C-Cl photocleavage vs. other pathways)
Conditions
Fluorescence spectroscopy; excitation of naphthyl ring
Why This Matters
The unique photolability of the C-Cl bond in this compound enables its use as a photoactivatable acylating agent or photolabile protecting group, a functional attribute that simpler acyl chlorides (e.g., benzoyl chloride, acetyl chloride) lack.
PhotochemistryFluorescence SpectroscopyPhotolabile Protecting Groups
[1] Tamaki T. Intramolecular fluorescence quenching and photolysis of 1-naphthylacetic acid derivatives. Chemistry Letters. 1979;8(5):575–578. View Source
In a one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles under ultrasonic irradiation, 1-naphthylacetyl chloride was reacted with NH4CNS, CH2Cl2, and PEG-400 for 1.5 hours at 10–20 °C, followed by irradiation with N-arylglycine hydrazides, yielding the target thiadiazoles in high yields [1][2]. While a direct comparison with the 2-naphthyl isomer in this specific protocol is not available, the reaction demonstrates the compatibility of the 1-isomer with mild, efficient, and environmentally benign conditions.
Synthetic utilityMethod context
High‑yield thiadiazole formation under ultrasound
US, 10–20 °C, 1.5 h, CH₂Cl₂/PEG‑400
Supports efficient heterocycle synthesis with mild conditions
Synthetic Utility in Ultrasound-Assisted Heterocycle Synthesis
Target Compound Data
High yields of 2,5-disubstituted-1,3,4-thiadiazoles
Comparator Or Baseline
No direct comparator data available in this context
Quantified Difference
Not applicable (supporting evidence)
Conditions
Ultrasonic irradiation, 10–20 °C, 1.5 h, CH2Cl2/PEG-400
Why This Matters
This documented protocol validates the compound's utility in modern, efficient synthetic methodologies, reducing reaction times and potentially improving yields compared to conventional thermal methods, which is a key consideration for process chemists selecting acylating agents.
[1] Xu YT, et al. One-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles under ultrasonic irradiation. Mendeley Data / ScienceDirect. 2007. View Source
[2] Xu YT, et al. One-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles under ultrasonic irradiation. Chinese Journal of Organic Chemistry. 2007. View Source
Optimal Procurement Scenarios for 2-(1-Naphthyl)Ethanoyl Chloride Based on Evidence
Continuous Flow Chemistry and Automated Synthesis Platforms
The liquid physical state of 2-(1-naphthyl)ethanoyl chloride at ambient temperature makes it inherently suitable for integration into continuous flow reactors and automated liquid-handling systems. Unlike its solid 2-naphthyl isomer, which requires melting or dissolution prior to use, the 1-isomer can be directly metered and dispensed, reducing process complexity and improving reproducibility in high-throughput synthesis environments. Procurement for this scenario should prioritize the liquid formulation and consider technical grade (≥92%) as sufficient for initial screening, with higher purity grades reserved for late-stage optimization.
Synthesis of Photolabile Probes and Fluorescent Conjugates
The unique photophysical properties of 1-naphthylacetyl chloride, specifically its intramolecular fluorescence quenching and C-Cl bond photocleavage [1], enable its use in the design of photolabile protecting groups and photoactivatable probes. Researchers developing caged compounds, light-triggered drug delivery systems, or fluorescence-based assays should select this compound over simpler acyl chlorides (e.g., benzoyl chloride) which lack this photolability. In this application, high purity (≥97%) is recommended to minimize background fluorescence from impurities.
Synthesis of Controlled-Release Agrochemical Formulations
1-Naphthylacetyl chloride has been successfully employed as an acylating agent for modifying biopolymers like chitosan and amylose to create slow-release matrices for the plant growth regulator 1-naphthylacetic acid (NAA) [2]. The resulting O-naphthylacetyl chitosan demonstrated release periods extending up to 55 days at pH 12.0 and 60°C . For agrochemical formulation development, the 1-isomer is the established reagent of choice. Procurement should consider technical or standard purity grades, as the polymer modification reaction may tolerate minor impurities.
Parallel Synthesis of Naphthalene-Containing Fragment Libraries
As a fragment molecule that serves as an important scaffold for molecular linking, expansion, and modification , 2-(1-naphthyl)ethanoyl chloride is a valuable building block for the rapid generation of amide and ester libraries in drug discovery. The availability of multiple purity grades allows cost-effective procurement for large parallel synthesis campaigns, where the 92% technical grade can be used for initial library production and the 97% grade reserved for hit validation and SAR studies.
Application
Selection Property
Validation Focus
Continuous flow & automated synthesis
Ambient‑temperature liquid state
Verify direct metering without pre‑treatment; grade selection by process stage
Photolabile probes & fluorescent conjugates
Naphthyl‑mediated photolability
Assess C–Cl photocleavage efficiency and background fluorescence
Controlled‑release agrochemical matrices
Biopolymer acylation reactivity
Monitor release profile under hydrolytic conditions
Parallel library synthesis
Multiple purity grade availability
Optimize cost‑purity balance for initial library vs hit validation
[1] Tamaki T. Intramolecular fluorescence quenching and photolysis of 1-naphthylacetic acid derivatives. Chemistry Letters. 1979;8(5):575–578. View Source
[2] Sánchez-Chaves M, Arranz F. Synthesis and controlled release behaviour of esters from amylose and 1-naphthylacetyl chloride. Macromolecular Chemistry and Physics. 1990;191:1513-1518. View Source
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